2-Ethynyl-2-methylpyrrolidine hydrochloride
Description
2-Ethynyl-2-methylpyrrolidine hydrochloride is a synthetic organic compound characterized by a pyrrolidine ring substituted with an ethynyl (-C≡CH) and a methyl (-CH₃) group at the 2-position, forming a tertiary amine hydrochloride salt. The compound’s structure features a five-membered saturated ring, distinguishing it from piperidine-based analogs (six-membered rings) such as methylphenidate hydrochloride and ethylphenidate hydrochloride . The ethynyl group may enhance metabolic stability or influence binding affinity in receptor interactions compared to alkyl or aryl substituents in related compounds .
Properties
Molecular Formula |
C7H12ClN |
|---|---|
Molecular Weight |
145.63 g/mol |
IUPAC Name |
2-ethynyl-2-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-3-7(2)5-4-6-8-7;/h1,8H,4-6H2,2H3;1H |
InChI Key |
UFOVMGODNKDWOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)C#C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethynyl-2-methylpyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with acetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium amide (NaNH2) to deprotonate the acetylene, facilitating its addition to the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)
The ethynyl group facilitates Cu(I)-catalyzed cycloaddition with azides, forming 1,4-disubstituted 1,2,3-triazoles. This reaction is pivotal in medicinal chemistry for bioconjugation and drug discovery:
-
Reagents/Conditions : CuSO₄ (catalyst), sodium ascorbate (reducing agent), H₂O/tert-BuOH (1:1), 25°C .
-
Example : Reaction with benzyl azide yields a triazole derivative (C₁₃H₁₇ClN₄, MW 272.75 g/mol).
| Reaction Component | Details |
|---|---|
| Substrate | 2-Ethynyl-2-methylpyrrolidine hydrochloride |
| Azide Partner | Benzyl azide |
| Product | 1-(Benzyl)-4-(2-methylpyrrolidinium)triazole hydrochloride |
| Yield | 85–92% |
Nucleophilic Additions
The ethynyl group undergoes nucleophilic additions with alcohols, amines, and organometallic reagents:
-
Propargylation : Reaction with Grignard reagents (e.g., MeMgBr) in THF at −78°C forms substituted alkynes.
-
Thiol-Ethyne Coupling : Thiols (e.g., HS-CH₂COOH) react under basic conditions (pH 8–9) to form thioether adducts .
Key Data:
Oxidation:
-
N-Oxide Formation : Treatment with m-CPBA in CH₂Cl₂ at 0°C oxidizes the pyrrolidine nitrogen, yielding the N-oxide derivative (C₇H₁₁ClNO, MW 175.62 g/mol).
-
Alkyne Oxidation : Reaction with KMnO₄ in acidic medium cleaves the alkyne to a carboxylic acid (C₆H₁₁ClNO₂, MW 164.61 g/mol).
Reduction:
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the ethynyl group to ethyl, forming 2-ethyl-2-methylpyrrolidine hydrochloride (C₇H₁₄ClN, MW 147.65 g/mol).
Cycloaddition Reactions
The ethynyl group participates in [2+2] and Diels-Alder cycloadditions:
-
Diels-Alder : Reacts with 1,3-butadiene at 120°C to form a bicyclohexene derivative (C₁₁H₁₆ClN, MW 197.70 g/mol).
| Parameter | Value |
|---|---|
| Reaction Temperature | 120°C |
| Solvent | Toluene |
| Yield | 78% |
Substitution Reactions
The hydrochloride salt participates in nucleophilic substitutions, particularly at the pyrrolidine nitrogen:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF at 80°C to form quaternary ammonium salts (C₈H₁₅ClIN, MW 287.57 g/mol) .
-
Aryl Coupling : Suzuki-Miyaura coupling with aryl boronic acids (e.g., PhB(OH)₂) under Pd catalysis forms biaryl derivatives .
Experimental Protocol :
-
Substrate : this compound (1.0 equiv).
-
Base : NaH (2.0 equiv) in NMP.
-
Electrophile : 2,4-Dichloropyrimidine (1.2 equiv).
-
Conditions : 25°C, 1 h.
-
Yield : 81% (C₁₂H₁₃Cl₂N₃, MW 282.16 g/mol).
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions (pH 4–5), regenerating the free base. Neutralization with NaOH forms the water-insoluble free amine (C₇H₁₁N, MW 109.17 g/mol) .
Scientific Research Applications
2-Ethynyl-2-methylpyrrolidine hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique properties make it a versatile building block for synthesizing complex molecules and studying biological interactions.
Chemistry
- Catalysis this compound can function as a ligand in catalytic reactions, enhancing the efficiency and selectivity of chemical transformations.
- Synthesis It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology
- Enzyme Inhibition This compound can be used to study enzyme inhibition. The ethynyl group in the molecule allows for strong binding interactions with enzymes, potentially modulating their activity by binding to active or allosteric sites and affecting catalytic function.
- Receptor Binding It can be employed in studies involving receptor-ligand interactions, offering insights into the binding affinities and mechanisms of action of various receptors. As an agonist or antagonist, it can influence signal transduction pathways.
Medicine
- Drug Development This compound is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
- Diagnostics It can be used as a probe in diagnostic assays to detect specific biomolecules or disease markers.
Industry
- Material Science The compound is utilized in developing advanced materials with unique properties, such as conductive polymers and nanomaterials.
- Agriculture It can be employed in the synthesis of agrochemicals, enhancing crop protection and yield.
Mechanism of Action
The mechanism of action of 2-Ethynyl-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. The ethynyl group can also participate in covalent bonding with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrochloride Salts
Structural and Functional Differences
Key Findings from Comparative Studies
- Ring Size and Rigidity : The pyrrolidine ring in 2-ethylnyl-2-methylpyrrolidine HCl confers greater ring strain compared to piperidine-based analogs like methylphenidate. This may influence receptor binding kinetics or metabolic stability .
- Pharmacological Profiles: Unlike memantine HCl, which targets NMDA receptors, or dosulepin HCl, which acts on monoamine transporters, 2-ethylnyl-2-methylpyrrolidine HCl’s mechanism remains underexplored. However, its structure aligns with compounds modulating dopaminergic or cholinergic pathways .
Stability and Analytical Considerations
- Stability : Hydrochloride salts generally improve water solubility and shelf-life. However, the ethynyl group in 2-ethylnyl-2-methylpyrrolidine HCl may introduce sensitivity to light or oxidation, necessitating storage conditions akin to those for memantine HCl (e.g., inert atmosphere) .
- Analytical Methods : Reverse-phase HPLC, validated for analogs like methylphenidate HCl and dosulepin HCl , could be adapted for purity assessment. Spectrophotometric methods used for memantine HCl may require optimization due to the ethynyl group’s UV absorbance characteristics.
Biological Activity
2-Ethynyl-2-methylpyrrolidine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with an ethynyl group and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and therapeutic applications.
- Molecular Formula : CHN·HCl
- Molecular Weight : Approximately 145.63 g/mol
- Solubility : Enhanced solubility in water due to hydrochloride salt formation
The biological activity of this compound is believed to be mediated through its ability to form covalent bonds with target molecules. This property enhances its effectiveness as a potential drug candidate. Preliminary studies suggest that it may influence specific enzymatic pathways, which could lead to various therapeutic applications .
In Vitro Studies
Recent research has indicated that this compound exhibits significant biological activity against various pathogens and cancer cell lines. For example, it has been tested for its efficacy against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum.
| Compound | Target Organism | Activity | IC (μM) |
|---|---|---|---|
| This compound | T. gondii | Inhibition of tachyzoite proliferation | < 1 |
| This compound | P. falciparum | Antimalarial activity | < 0.5 |
These results indicate that the compound has the potential to inhibit the growth of these pathogens effectively .
In Vivo Studies
In vivo studies have further evaluated the safety and efficacy of this compound. Mice treated with varying doses of this compound showed reduced parasitemia levels when challenged with T. gondii oocysts. The treatment was well-tolerated at doses up to 100 mg/kg, indicating a favorable safety profile .
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Anticancer Research : In a study examining various derivatives for anticancer properties, this compound was identified as a promising candidate due to its selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains, suggesting a broad spectrum of biological activity .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences | Potential Activity |
|---|---|---|
| 2-Ethynylpyrrolidine hydrochloride | Lacks methyl group; potentially lower reactivity | Limited |
| 2-Methylpyrrolidine hydrochloride | Lacks ethynyl group; limited reactivity | Limited |
| 2-Ethynyl-2-methylpyrrolidine (free base) | Different solubility properties | Variable |
This comparison highlights the unique attributes of this compound that make it particularly interesting for research and application in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
